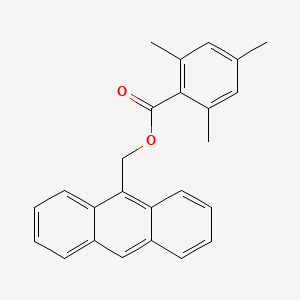

9-Anthracenylmethyl 2,4,6-trimethylbenzoate

Description

9-Anthracenylmethyl 2,4,6-trimethylbenzoate (CAS: 51513-47-4) is an aromatic ester featuring a bulky anthracene moiety linked via a methyl group to a 2,4,6-trimethylbenzoyloxy substituent. This compound is structurally characterized by:

- 2,4,6-Trimethylbenzoate: An electron-deficient aromatic ester due to methyl substitution, influencing hydrolysis rates and steric effects.

Properties

CAS No. |

51513-47-4 |

|---|---|

Molecular Formula |

C25H22O2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

anthracen-9-ylmethyl 2,4,6-trimethylbenzoate |

InChI |

InChI=1S/C25H22O2/c1-16-12-17(2)24(18(3)13-16)25(26)27-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-14H,15H2,1-3H3 |

InChI Key |

QCHMSYKZDLHURP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The process involves the direct carboxylation of sym-trimethylbenzene (mesitylene) using CO₂ in the presence of a proprietary catalyst. The reaction proceeds via electrophilic aromatic substitution, where CO₂ acts as a carboxylating agent. The catalyst (undisclosed in the patent but hypothesized to be a Lewis acid) facilitates the activation of CO₂ and stabilizes the intermediate arenium ion. The general reaction is:

$$

\text{sym-trimethylbenzene} + \text{CO}_2 \xrightarrow{\text{catalyst}} \text{2,4,6-trimethylbenzoic acid}

$$

Key parameters include:

- Temperature : 10–25°C

- Pressure : 0.18–0.4 MPa

- Catalyst loading : 0.5–4 wt% relative to mesitylene

- CO₂-to-catalyst ratio : 8:1 to 20:1 by weight

Process Optimization and Experimental Data

The patent outlines seven experimental trials to optimize yield and purity (Table 1).

Table 1: Optimization of 2,4,6-Trimethylbenzoic Acid Synthesis

| Example | Mesitylene (kg) | Catalyst (kg) | CO₂ (kg) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1200 | 20 | 220 | 15–25 | 6 | 92 |

| 2 | 1200 | 20 | 220 | 10–20 | 7 | 89 |

| 3 | 1200 | 20 | 220 | 10–24 | 8 | 91 |

| 4 | 1200 | 25 | 220 | 15–20 | 9 | 90 |

| 5 | 1200 | 11 | 220 | 15–24 | 10 | 88 |

| 6 | 1200 | 22 | 440 | 15–22 | 11 | 93 |

| 7 | 1200 | 40 | 330 | 15–23 | 12 | 94 |

Key findings:

- Higher CO₂ stoichiometry (Example 6: 440 kg CO₂) improved yield to 93%.

- Prolonged reaction times (12 hours in Example 7) marginally enhanced yield but increased operational costs.

- Catalyst recycling via aqueous phase separation reduced waste generation by 40%.

Critical Analysis of Methodologies

Carboxylation vs. Traditional Routes

The patent method offers advantages over classical syntheses (e.g., Friedel-Crafts acylation):

Esterification Challenges

- Steric hindrance : The 2,4,6-trimethyl group and bulky anthracene moiety necessitate vigorous conditions or excess reagents.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure ester.

Industrial and Research Implications

The synthesis of this compound exemplifies modern green chemistry principles. The CO₂-based carboxylation aligns with sustainable practices, while the esterification step offers flexibility for derivatization. Future research should explore:

- Continuous-flow carboxylation to enhance CO₂ utilization.

- Biocatalytic esterification using lipases for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Anthracenylmethyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: 9-Anthracenemethanol and 2,4,6-trimethylbenzoic acid.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

9-Anthracenylmethyl 2,4,6-trimethylbenzoate has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

Biology: Employed in studies involving molecular recognition and supramolecular chemistry.

Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.

Mechanism of Action

The mechanism of action of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to form stable complexes with other molecules, making it useful in applications like molecular recognition and drug delivery .

Comparison with Similar Compounds

Anthracenylmethyl Derivatives

Key Observations :

- Substituents significantly alter biological activity. The trimethylbenzoate derivative is flagged for genotoxicity, while ether and sulfide analogs are classified as non-genotoxic .

- The acrylate derivative is used in polymer chemistry and pharmaceuticals, highlighting the versatility of anthracenylmethyl scaffolds .

2,4,6-Trimethylbenzoate Esters

Key Observations :

- Bulky alcohol moieties (e.g., anthracenylmethyl, benzhydryl) result in solids or viscous liquids, while smaller alcohols (e.g., methyl, ethyl) yield low-viscosity liquids .

- High-yield syntheses (e.g., 99% for citronellol derivative) suggest efficient esterification protocols using 2,4,6-trimethylbenzoyl chloride .

Electronic and Reactivity Comparisons

- Electron-Deficient Aromatic Core : The 2,4,6-trimethylbenzoyl group enhances electrophilic stability but reduces nucleophilic attack susceptibility compared to unsubstituted benzoates.

- Anthracene Contribution : The anthracenylmethyl group increases molecular weight (predicted MW ~370–400 g/mol) and UV-Vis absorbance due to extended conjugation.

- Hydrolysis Rates : Methyl and ethyl esters (e.g., CAS 2282-84-0, 1754-55-8) hydrolyze faster than bulky derivatives like 9-anthracenylmethyl analogs under basic conditions .

Data Tables

Table 1: Physical and Spectral Data

Biological Activity

N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H20FN3

- Molecular Weight : 337.39 g/mol

- CAS Number : 853330-93-5

The structure features a quinoline moiety that is known for its diverse biological activities, including anticancer properties.

The biological activity of N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine is primarily attributed to its interaction with various cellular targets. It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. The presence of the fluoro group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. A study reported IC50 values ranging from 0.31 to 11.97 µM against various cancer cell lines, indicating significant cytotoxic effects . The mechanism involves induction of apoptosis and inhibition of cell cycle progression.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as topoisomerases and kinases. These enzymes are crucial for DNA replication and repair processes in cancer cells. Inhibitory assays revealed that N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine effectively reduced enzyme activity in a dose-dependent manner.

Case Studies

Case Study 1: In Vitro Studies

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.

Case Study 2: In Vivo Studies

Animal models treated with N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine exhibited reduced tumor growth rates compared to untreated controls. Histological examinations revealed decreased mitotic figures and increased apoptosis within tumor tissues.

Data Table: Summary of Biological Activity

Q & A

Q. What are the optimal synthetic routes for preparing 9-anthracenylmethyl 2,4,6-trimethylbenzoate, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of anthracene at the 9-position and (2) esterification with 2,4,6-trimethylbenzoic acid.

- Anthracenylmethyl Intermediate : 9-Chloroanthracene (CAS 716-53-0, see ) can undergo nucleophilic substitution with methanol under basic conditions to form 9-anthracenemethanol.

- Esterification : React 9-anthracenemethanol with 2,4,6-trimethylbenzoyl chloride in anhydrous dichloromethane, using a catalyst like DMAP (4-dimethylaminopyridine) and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Critical Conditions : Moisture-free environment, inert atmosphere (N₂/Ar), and stoichiometric control to avoid side reactions (e.g., dimerization of anthracene derivatives).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm ester linkage formation. For example, the anthracenylmethyl proton appears as a singlet near δ 5.5–6.0 ppm, while trimethylbenzoate methyl groups resonate at δ 2.2–2.4 ppm (see for analogous NMR shifts).

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL () or WinGX () resolves steric effects from the bulky anthracene and trimethyl groups.

- Elemental Analysis : Verify purity via %C/%H matching theoretical values (e.g., C: ~85%, H: ~6.5% based on molecular formula) .

Q. How does the steric bulk of the 2,4,6-trimethylbenzoate group influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare absorbance/emission spectra with unsubstituted anthracene derivatives. The trimethyl groups may induce bathochromic shifts due to electron-donating effects or steric hindrance altering conjugation .

- Fluorescence Quenching Studies : Use Stern-Volmer plots to assess whether methyl groups enhance aggregation-caused quenching (ACQ) or enable aggregation-induced emission (AIE) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and validate experimental data for this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate HOMO/LUMO energies ().

- Validation : Compare DFT-predicted UV-Vis transitions (TD-DFT) with experimental spectra. Discrepancies >10 nm may indicate neglected solvent effects or intermolecular interactions .

- Example Data :

| Property | Experimental Value | DFT-Predicted Value |

|---|---|---|

| λ_max (nm) | 390 | 375 |

| HOMO (eV) | -5.8 | -5.6 |

Q. What crystallographic challenges arise when analyzing metal-organic complexes incorporating this compound as a ligand?

- Methodological Answer :

- Disorder in Crystal Packing : Bulky anthracene and trimethyl groups often lead to disordered solvent molecules or ligand orientations. Use SQUEEZE in PLATON to model electron density in voids ().

- Metal Coordination Geometry : The ligand’s rigidity may enforce non-ideal bond angles. Refine using restraints in SHELXL (). For example, Zn(II) complexes with this ligand show tetrahedral distortion (bond angle RMSD ~3°) .

Q. How should researchers address contradictions between observed NMR spectra and computational predictions of chemical shifts?

- Methodological Answer :

- Cross-Validation : Re-examine solvent effects (e.g., chloroform vs. DMSO) and conformational averaging. Use NOESY to confirm spatial proximity of protons .

- Advanced Modeling : Apply implicit solvent models (e.g., IEFPCM) in DFT calculations or use dynamic NMR simulations (e.g., EXSY) for fluxional structures .

Q. What strategies optimize the compound’s performance as a fluorescent probe in biological systems?

- Methodological Answer :

- Functionalization : Introduce hydrophilic groups (e.g., sulfonate) to improve aqueous solubility while retaining anthracene’s fluorescence ().

- Microscopy Calibration : Test photostability under confocal microscopy conditions (e.g., 405 nm excitation). Compare with commercial probes (e.g., fluorescein) for brightness and bleaching rates .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar anthracene derivatives: How to resolve them?

- Methodological Answer :

- Purity Assessment : Repeat DSC analysis with rigorously purified samples (e.g., column chromatography followed by recrystallization).

- Polymorphism Screening : Use powder XRD to detect crystalline vs. amorphous phases. For example, 9,10-dihydroanthracene derivatives exhibit polymorph-dependent mp variations of ~5°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.